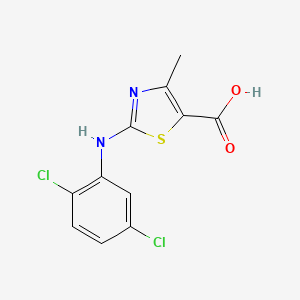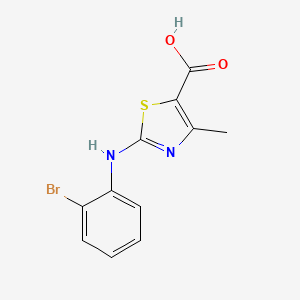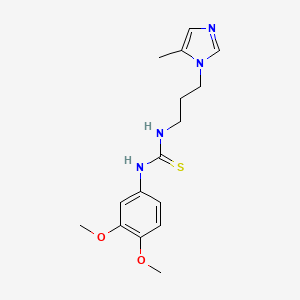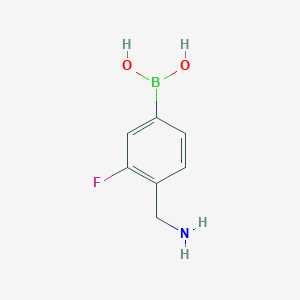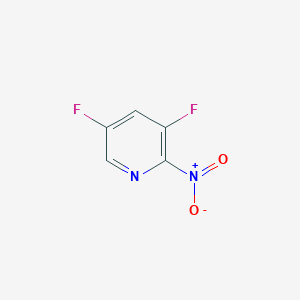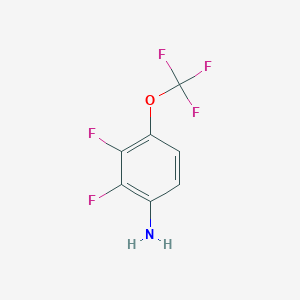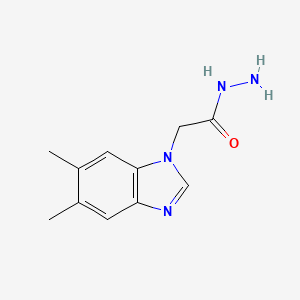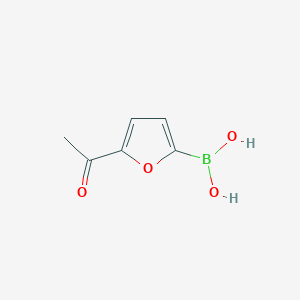
5-Acetylfuran-2-boronic acid
Overview
Description
Synthesis Analysis
The synthesis of borinic acids, a subclass of organoborane compounds to which 5-Acetylfuran-2-boronic acid belongs, relies either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular structure of 5-Acetylfuran-2-boronic acid is analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods . These techniques are used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis
Boronic acids, including 5-Acetylfuran-2-boronic acid, are used in various chemical reactions. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . An ultra-high-performance liquid chromatography electrospray ionization mass spectrometry method was developed for the analysis of a broad range of boronic acids present in industrial samples .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Acetylfuran-2-boronic acid are influenced by factors such as feedstock choice, pyrolysis temperature, and pyrolysis type . These factors influence the final biochar physicochemical characteristics .Scientific Research Applications
Sensing Applications
Boronic acids, including 5-Acetylfuran-2-boronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to tag or mark biological samples, enhancing the visibility and detection of certain biological processes.
Protein Manipulation and Modification
Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This makes them valuable in the study and manipulation of proteins for various research applications.
Separation Technologies
Boronic acids are also used in separation technologies . Their unique properties allow them to be used in the separation and purification of different compounds, enhancing the efficiency of these processes.
Development of Therapeutics
Boronic acids are used in the development of therapeutics . Their interaction with various compounds and their versatility make them valuable in the creation of therapeutic drugs.
Synthesis of Complex Molecules
Boronic acids are used in the synthesis of complex molecules . They are used as building blocks in multicomponent reactions to create large libraries of diverse and complex small molecules .
Electrophoresis of Glycated Molecules
Boronic acids are used for electrophoresis of glycated molecules . This involves the use of boronic acids in the process of separating charged particles under an electric field.
Controlled Release of Insulin
Boronic acids are used in polymers for the controlled release of insulin . This involves the use of boronic acid-based polymers to control the release of insulin, which can be beneficial in the treatment of conditions like diabetes.
Safety And Hazards
Future Directions
Boronic acids, including 5-Acetylfuran-2-boronic acid, are increasingly utilized in diverse areas of research . They are envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil . The field of biocatalysis, in particular, is expected to play a significant role in this development .
properties
IUPAC Name |
(5-acetylfuran-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3,9-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIKSGTUOSWVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C(=O)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296410 | |
| Record name | B-(5-Acetyl-2-furanyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetylfuran-2-boronic acid | |
CAS RN |
1107580-77-7 | |
| Record name | B-(5-Acetyl-2-furanyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107580-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(5-Acetyl-2-furanyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




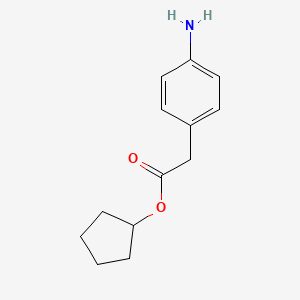
![5-bromo-3-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B3033572.png)

